molecular formula C5H6F3N3 B1320231 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine CAS No. 1006436-44-7

1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Cat. No.: B1320231
CAS No.: 1006436-44-7
M. Wt: 165.12 g/mol
InChI Key: OHASPUNAEXVWEP-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family This compound is characterized by the presence of a trifluoromethyl group attached to the pyrazole ring, which imparts unique chemical properties

Preparation Methods

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine. This reaction proceeds under controlled conditions to ensure high selectivity and yield. The process can be summarized as follows :

    Reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine: This step forms the pyrazole ring with the trifluoromethyl group attached.

    Purification and isolation: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes .

Mechanism of Action

The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, the compound binds to the ubiquinone-binding site of the mitochondrial complex II, interrupting electron transport and inhibiting ATP production in fungal cells . This disruption of energy production leads to the inhibition of fungal growth and proliferation.

Comparison with Similar Compounds

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific trifluoromethyl substitution pattern, which enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-methyl-3-(trifluoromethyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3/c1-11-2-3(9)4(10-11)5(6,7)8/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHASPUNAEXVWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599125
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006436-44-7
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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